Physicochemical Property Shift vs. Parent Hydrocarbon Pinane: LogP, Density, and Boiling Point
Functionalization of the pinane core with a nitrile group at C-3 produces a pronounced shift in key physicochemical properties relevant to fragrance performance and formulation compatibility. 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile exhibits a predicted logP (XLogP3) of 2.9 and a Fluorochem-calculated logP of 2.49 , representing a decrease of 1.8–2.2 log units compared to the parent hydrocarbon pinane (logP 4.686 est.) . Density increases from 0.857 g/mL (pinane) to a predicted 0.96 g/cm³ (nitrile) , while boiling point rises from approximately 169°C (pinane) to a predicted 244°C (nitrile) . These changes reflect the introduction of the polar -C≡N functionality and affect solvent partitioning, substantivity, and evaporation profile.
| Evidence Dimension | Physicochemical properties: logP, density, boiling point |
|---|---|
| Target Compound Data | logP: 2.49 (calculated, Fluorochem) or 2.9 (XLogP3); Density: 0.96±0.1 g/cm³ (predicted); Boiling point: 244.0±9.0°C (predicted) |
| Comparator Or Baseline | Pinane (CAS 473-55-2): logP 4.686 (est.); Density 0.857 g/mL at 20°C (lit.); Boiling point ~169°C |
| Quantified Difference | ΔlogP ≈ -1.8 to -2.2 log units; ΔDensity ≈ +0.10 g/cm³; ΔBoiling point ≈ +75°C |
| Conditions | Predicted/calculated values from Chemsrc and Fluorochem for the nitrile; experimentally measured values from ChemicalBook for pinane. |
Why This Matters
Lower logP and higher density influence fragrance substantivity and solvent compatibility, enabling formulators to achieve a different evaporation profile and deposition behavior than unsubstituted pinane, which is critical for fine fragrance and home care product design.
